molecular formula C14H12ClNO B189302 N-benzyl-4-chlorobenzamide CAS No. 7461-34-9

N-benzyl-4-chlorobenzamide

Cat. No.: B189302
CAS No.: 7461-34-9
M. Wt: 245.7 g/mol
InChI Key: LSMWDKIFKGLNSW-UHFFFAOYSA-N
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Description

N-benzyl-4-chlorobenzamide is an organic compound with the molecular formula C14H12ClNO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide moiety, and a chlorine atom substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyl-4-chlorobenzamide can be synthesized through the direct condensation of 4-chlorobenzoic acid and benzylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of benzylamine to form the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method is the use of a solid acid catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation. This method offers advantages such as high yield, low reaction times, and eco-friendly conditions .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-chlorobenzamide undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acids or bases, this compound can hydrolyze to form 4-chlorobenzoic acid and benzylamine.

    Substitution Reactions: The chlorine atom in the para position can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted benzamides.

    Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

Common Reagents and Conditions:

    Hydrolysis: Aqueous sulfuric acid or sodium hydroxide.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

N-benzyl-4-chlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, its herbicidal activity is attributed to its ability to interfere with mitosis in plant cells, leading to inhibited cell division and growth. In medicinal applications, it may act as an enzyme inhibitor, affecting various biochemical pathways .

Comparison with Similar Compounds

N-benzyl-4-chlorobenzamide can be compared with other benzamide derivatives, such as:

  • N-benzylbenzamide
  • N-benzhydryl-2-chlorobenzamide
  • N-(2-tert-butylphenyl)-4-chlorobenzamide

Uniqueness: this compound is unique due to the presence of both a benzyl group and a chlorine atom in its structure, which imparts distinct chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the benzyl group influences its solubility and interaction with biological targets .

Properties

IUPAC Name

N-benzyl-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMWDKIFKGLNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323828
Record name N-benzyl-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780647
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7461-34-9
Record name 4-Chloro-N-(phenylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7461-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 404951
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC404951
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Record name N-benzyl-4-chlorobenzamide
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Record name N-BENZYL-4-CHLOROBENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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